molecular formula C14H17NO3S3 B3896479 (5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3896479
M. Wt: 343.5 g/mol
InChI Key: VBZDNIQQRWGYJF-WQLSENKSSA-N
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Description

(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazolidinone Core: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones.

    Introduction of the Cyclohexenylmethylidene Group: This step might involve a condensation reaction with cyclohexenyl aldehyde or its derivatives under basic or acidic conditions.

    Oxidation and Sulfonation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the double bonds or the thioxo group, potentially forming thioethers or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, compounds with thiazolidinone cores are often studied for their potential therapeutic properties. They may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer effects.

Industry

In industry, such compounds might be used in the development of new materials or as catalysts in various chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinone derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: Studied for a wide range of biological activities.

Uniqueness

The uniqueness of (5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific structural features, such as the cyclohexenylmethylidene and dioxidotetrahydrothiophen groups, which may impart unique chemical and biological properties.

Properties

IUPAC Name

(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S3/c16-13-12(8-10-4-2-1-3-5-10)20-14(19)15(13)11-6-7-21(17,18)9-11/h1-2,8,10-11H,3-7,9H2/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZDNIQQRWGYJF-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one

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